molecular formula C23H22ClF2N3OS B2773407 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-naphthamide hydrochloride CAS No. 1217082-56-8

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-naphthamide hydrochloride

Cat. No.: B2773407
CAS No.: 1217082-56-8
M. Wt: 461.96
InChI Key: SJDFBLBRZLOPHB-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-naphthamide hydrochloride is a potent and selective ATP-competitive inhibitor of the B-Raf kinase, with high specificity for the oncogenic V600E mutant variant [Source] . The B-Raf V600E mutation results in constitutive activation of the MAPK/ERK signaling pathway, a key driver in numerous cancers, most notably melanoma, as well as colorectal and thyroid carcinomas [Source] . This compound serves as a critical pharmacological tool for investigating the pathological role of dysregulated MAPK signaling, validating B-Raf as a therapeutic target, and studying mechanisms of resistance to RAF inhibition. Researchers utilize this inhibitor in vitro and in vivo to dissect signal transduction pathways, evaluate combinatorial treatment strategies to overcome resistance, and support the preclinical development of targeted cancer therapies [Source] . Its primary research value lies in its utility for advancing the understanding and treatment of B-Raf-driven malignancies.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]naphthalene-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3OS.ClH/c1-27(2)11-6-12-28(23-26-21-19(25)13-16(24)14-20(21)30-23)22(29)18-10-5-8-15-7-3-4-9-17(15)18;/h3-5,7-10,13-14H,6,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDFBLBRZLOPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-naphthamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the class of benzo[d]thiazole derivatives and features a complex structure that may interact with various biological targets. The following sections detail its synthesis, biological activities, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H16F2N4OS
  • Molecular Weight : 350.4 g/mol
  • CAS Number : 1171566-20-3

The compound's structure includes a difluorobenzo[d]thiazole moiety, which is known for enhancing pharmacological properties, and a naphthamide component that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzothiazole Ring : This is achieved by reacting 4,6-difluoro-2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.
  • Naphthamide Formation : The naphthamide structure is formed through the condensation of naphthalene derivatives with amines.
  • Final Coupling : The benzothiazole and naphthamide components are coupled using a carboxamide linkage.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing the benzothiazole structure exhibited significant antibacterial activity against various strains of Staphylococcus, including methicillin-resistant Staphylococcus aureus (MRSA).

CompoundMIC (µM)Target Bacteria
Compound A15.8S. aureus
Compound B31.6MRSA
Compound C31.9S. epidermidis

These findings suggest that modifications to the benzothiazole ring can enhance antibacterial efficacy .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms in its structure is believed to enhance binding affinity and stability, allowing for more effective modulation of target proteins .

Case Studies

  • Study on Antibacterial Efficacy : In a comparative study, various derivatives were synthesized and tested against bacterial strains. The results indicated that compounds with thiomorpholine and piperazine groups showed potent activity against MRSA, suggesting that structural modifications can significantly influence biological outcomes .
  • Fluorescent Properties : Another study explored the photophysical characteristics of related compounds, revealing that the introduction of nitrogen-containing heterocycles could lead to significant shifts in absorption and emission wavelengths, indicating potential applications in imaging and diagnostics .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing benzo[d]thiazole derivatives exhibit antimicrobial activity. For instance, similar compounds have shown effectiveness against various pathogens, including fungi like Candida albicans and Aspergillus species. The unique structure of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-naphthamide hydrochloride may confer similar antimicrobial properties, making it a candidate for further investigation in this area .

Antiinflammatory Effects

Compounds derived from thiazole structures have been reported to possess anti-inflammatory properties. For example, related compounds have been studied for their ability to inhibit inflammatory pathways in various models, suggesting that this compound could also exhibit such effects .

Cancer Research

The potential of this compound in cancer treatment is an area of growing interest. The structural characteristics suggest that it may interact with specific cellular pathways involved in tumor growth and proliferation. Preliminary studies on similar compounds indicate potential cytotoxic effects against cancer cell lines, warranting further exploration into its mechanisms of action .

Neurological Disorders

Given the dimethylamino group’s role in modulating neurotransmitter systems, this compound may have implications in treating neurological disorders. Research into related compounds has shown promise in targeting serotonin transporters and other neuroreceptors, which could lead to advancements in antidepressant therapies .

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of benzo[d]thiazole significantly inhibited the growth of Candida albicans, suggesting that this compound could exhibit similar properties .
  • Cytotoxicity Against Cancer Cells : Research on structurally related thiazole derivatives indicated substantial cytotoxic effects on various cancer cell lines, highlighting the potential application of this compound in oncology .
  • Inflammatory Pathway Inhibition : Investigations into similar compounds revealed their capacity to inhibit pro-inflammatory cytokines, suggesting that this compound might serve as an anti-inflammatory agent .

Q & A

Q. What are the key steps for synthesizing N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-naphthamide hydrochloride?

The synthesis typically involves multi-step organic reactions:

  • Amide coupling : React 4,6-difluorobenzo[d]thiazol-2-amine with 1-naphthoyl chloride in anhydrous tetrahydrofuran (THF) using a coupling agent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the primary amide bond .
  • Alkylation : Introduce the 3-(dimethylamino)propyl group via nucleophilic substitution, often under reflux in dichloromethane (DCM) with a base like triethylamine (TEA) to neutralize HCl byproducts .
  • Purification : Use column chromatography (silica gel, eluent: methanol/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration (e.g., distinguishing difluoro vs. dimethylamino proton environments) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ ion at m/z ~530) .
  • IR spectroscopy : Identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹, thiazole C-N stretch at ~1300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity studies for this compound?

Contradictions often arise from:

  • Off-target interactions : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding specificity to the intended target (e.g., kinase enzymes) .
  • Solubility artifacts : Perform dose-response assays in varying solvents (e.g., DMSO vs. cyclodextrin formulations) to rule out false negatives .
  • Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to assess degradation rates and adjust substituents (e.g., fluorination to block CYP450 oxidation) .

Q. What strategies optimize regioselectivity during cyclization steps in derivatives of this compound?

  • Temperature control : Lower temperatures (0–5°C) favor kinetically controlled pathways, reducing side products .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to direct cyclization to the 4,6-difluorobenzo[d]thiazole core .
  • Computational modeling : Use DFT (density functional theory) to predict transition-state energies and identify steric/electronic barriers .

Q. How can researchers resolve purification challenges caused by similar polarities of intermediates?

  • Mixed-mode chromatography : Combine reverse-phase and ion-exchange resins (e.g., C18 with sulfonic acid groups) to separate dimethylamino-containing intermediates .
  • pH-gradient elution : Adjust mobile-phase pH (e.g., 2.5–8.0) to exploit protonation differences in dimethylamino vs. thiazole groups .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic conditions (0.1M HCl/NaOH), and oxidants (H₂O₂) to identify degradation pathways .
  • LC-MS/MS profiling : Monitor degradation products (e.g., hydrolysis of the amide bond or demethylation) .

Methodological Design & Data Analysis

Q. How to design dose-response experiments to account for off-target effects in kinase inhibition assays?

  • Selective kinase panels : Use recombinant kinase assays (e.g., Eurofins KinaseProfiler) to test IC₅₀ against 50+ kinases .
  • Negative controls : Include structurally similar but inactive analogs (e.g., non-fluorinated thiazole derivatives) to isolate target-specific effects .

Q. What statistical approaches are recommended for analyzing SAR (structure-activity relationship) data?

  • Multivariate analysis : Apply PCA (principal component analysis) to correlate substituent electronegativity (Hammett σ values) with IC₅₀ trends .
  • Free-energy perturbation (FEP) : Simulate binding affinities for proposed derivatives using molecular dynamics software (e.g., Schrödinger) .

Q. How to improve pharmacokinetic properties without compromising target affinity?

  • LogP optimization : Introduce hydrophilic groups (e.g., morpholinosulfonyl) to reduce cLogP from ~4.5 to <3.5, enhancing aqueous solubility .
  • Prodrug strategies : Convert the dimethylamino group to a tert-butyl carbamate for improved membrane permeability, with enzymatic cleavage in vivo .

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